1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pentafluorobenzene with pentafluoropropene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Addition Reactions: The presence of the double bond in the propene moiety allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alkoxides for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated aromatic amines or ethers, while addition reactions can result in the formation of various adducts .
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound’s fluorinated structure makes it a valuable building block in the synthesis of pharmaceuticals, where fluorine atoms can enhance the bioavailability and metabolic stability of drug molecules.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex fluorinated molecules for various applications.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene exerts its effects is primarily through its electron-withdrawing fluorine atoms. These atoms influence the reactivity and stability of the compound, making it highly resistant to nucleophilic attack and enhancing its overall stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative with similar electron-withdrawing properties.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a trifluoromethyl group instead of the pentafluoropropene moiety.
2,3,4,5,6-Pentafluorostyrene: A fluorinated styrene derivative used in polymer chemistry.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is unique due to the presence of both a highly fluorinated benzene ring and a fluorinated propene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
37600-07-0 |
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Molecular Formula |
C9F10 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9F10/c10-2-1(4(12)8(16)9(17,18)19)3(11)6(14)7(15)5(2)13 |
InChI Key |
PSQVCWHWZMJSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
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